2-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide
Description
This compound features a hybrid structure combining an indole core linked via an acetamide group to a phenyl ring substituted with a pyrimidine-pyrrolidine moiety.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-17-14-23(30-25(27-17)31-12-4-5-13-31)28-19-8-10-20(11-9-19)29-24(32)15-18-16-26-22-7-3-2-6-21(18)22/h2-3,6-11,14,16,26H,4-5,12-13,15H2,1H3,(H,29,32)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBYEFVHIHWGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Molecular Formula
The molecular formula of the compound is .
Structure
The compound features an indole moiety linked to a pyrimidine derivative, which is known for various biological activities. The presence of both indole and pyrimidine rings suggests potential interactions with multiple biological targets.
Antiproliferative Effects
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell growth effectively, with IC50 values often reported in the nanomolar range .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds targeting the MDM2 protein have been highlighted for their ability to reactivate p53, a crucial tumor suppressor . The inhibition of MDM2 leads to increased levels of p53, promoting apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to antiproliferative properties, some studies suggest that related compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For example, certain pyrimidine derivatives have shown COX-2 inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table of Biological Activities
Case Study: Antiproliferative Activity
A study focused on a series of indole-pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced their antiproliferative activity. The most potent compound exhibited an IC50 value of approximately 45 nM against a human cancer cell line, indicating strong potential for therapeutic application .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of electron-donating groups on the pyrimidine ring enhances biological activity. Modifications at the 6-position of the pyrimidine have been particularly effective in increasing potency against cancer cell lines .
Scientific Research Applications
The compound 2-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide, also known as PubChem CID 52907257, is a molecule with potential applications in medicinal chemistry . Research indicates its derivatives have shown activity as FLT3 inhibitors in acute leukemias .
Chemical Information
The compound has a molecular weight of 426.5 g/mol . Key identifiers include:
- IUPAC Name: 2-(1H-indol-3-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
- InChI: InChI=1S/C25H26N6O/c1-17-14-23(30-25(27-17)31-12-4-5-13-31)28-19-8-10-20(11-9-19)29-24(32)15-18-16-26-22-7-3-2-6-21(18)22/h2-3,6-11,14,16,26H,4-5,12-13,15H2,1H3,(H,29,32)(H,27,28,30)
- InChIKey: TVBYEFVHIHWGQB-UHFFFAOYSA-N
- SMILES: CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CC4=CNC5=CC=CC=C54
Research Applications in Acute Leukemia
Acute leukemia studies have explored the applications of pyrimidine derivatives, which are structurally related to this compound .
- FLT3 Inhibition: Some derivatives have demonstrated activity as FLT3 inhibitors, reducing the growth of MV4-11 and HL-60 cells .
- Anti-proliferative Specificity: Certain 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have exhibited antiproliferative specificity for FLT3-ITD cells, inhibiting FLT3 kinase activity and inducing apoptosis . They also impact downstream signaling cascades like STAT5, ERK, AKT, S6RP, and eIF4E .
- Specific Anti-leukemic Activity: One compound showed specific anti-leukemic activity against FLT3-ITD AML models but had poor activity against TKD mutations . It also inhibited other kinases, reduced phosphorylation levels of STAT5, AKT, and ERK, and induced cell cycle arrest and apoptosis .
- Tumor Growth Inhibition: In xenograft models, some compounds have shown significant tumor growth inhibition .
Related Research Areas
Additional areas of research involving related chemical structures include:
- Anti-fibrosis Activity: Some 2-(Pyridin-2-yl) pyrimidine derivatives have shown potential as anti-fibrotic drugs by effectively inhibiting collagen expression .
- Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L) Inhibition: Optimization of synthetic processes has been conducted to enhance the synthesis of compounds targeting CHD1Li, an oncogene involved in tumor progression .
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
- Structure : Pyrimidine core with dual pyrazole substituents and an acetamide linker.
- Key Features : Fluorine atom at position 5 enhances metabolic stability; methyl group on pyrazole improves lipophilicity.
- Activity : CDK2 inhibitor with IC₅₀ = 17 nM (method-dependent purity >99%) .
- Comparison : Unlike the target compound, Compound 18 lacks the indole scaffold and pyrrolidine moiety, which may reduce off-target effects but limit binding to indole-specific targets (e.g., serotonin receptors).
Indole-Pyrimidine Hybrids (4a-4r, ) :
- Structure: 3-(2-Aminopyrimidin-4-yl)indoles with variable phenyl substituents.
- Key Features: Electron-withdrawing groups (e.g., -NO₂, -Br) enhance analgesic activity; methyl groups reduce ulcerogenic effects.
- Activity : Compound 4d (4-nitrophenyl substituent) showed 78% inhibition in carrageenan-induced inflammation models .
- Comparison : The target compound’s pyrrolidine group may confer improved solubility compared to the nitro/bromo substituents in 4a-4r.
Acetamide Derivatives with Heterocyclic Cores
Imidazo[1,2-a]pyridine Derivatives () :
- Example : 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide (MM0333.02).
- Key Features : Rigid imidazo-pyridine core enhances π-π stacking; methyl groups optimize steric fit.
- Comparison : The target compound’s flexible pyrrolidine-pyrimidine linker may allow broader conformational adaptability compared to the planar imidazo-pyridine system.
Triazolyl-Thioacetamide Derivatives () :
- Example: 2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)acetamide.
- Key Features : Triazole-thioether linker improves metabolic stability; fluorine on indole enhances bioavailability.
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Key Research Findings
- Kinase Selectivity : The pyrrolidine group in the target compound may reduce off-target kinase interactions compared to pyrazole-containing analogues like Compound 18 .
- Anti-Inflammatory Potential: Structural similarities to indole-pyrimidine hybrids () suggest possible dual kinase/COX-2 inhibition, though experimental validation is needed.
- Metabolic Stability : The absence of sulfur or halogen substituents (cf. ) may lower hepatic clearance but increase reliance on CYP3A4-mediated metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
